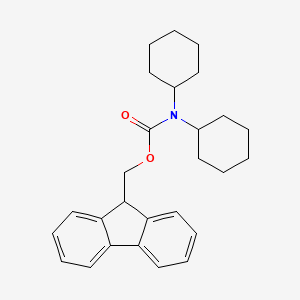
Anthracene, 1,3,5,7-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetramethylanthracene is an organic compound belonging to the anthracene family It is characterized by the presence of four methyl groups attached to the anthracene core at positions 1, 3, 5, and 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethylanthracene can be synthesized through the oligomerization of 3,5-dimethyl benzyl alcohol, which is promoted by montmorillonite clay. The reaction produces 1,3,5,7-tetramethyl-9,10-dihydro-anthracene, which, upon loss of protons, results in the formation of 1,3,5,7-tetramethylanthracene .
Industrial Production Methods
The industrial production of 1,3,5,7-tetramethylanthracene typically involves the reaction of o-xylene with benzyl alcohol or dichloromethane in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out under controlled heating conditions, followed by cooling and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetramethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3,5,7-tetramethylanthracene-9,10-dione.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 1,3,5,7-tetramethylanthracene-9,10-dione.
Reduction: 1,3,5,7-tetramethyl-9,10-dihydro-anthracene.
Substitution: Various substituted anthracene derivatives depending on the substituent used.
Applications De Recherche Scientifique
1,3,5,7-Tetramethylanthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1,3,5,7-tetramethylanthracene involves its interaction with various molecular targets and pathways. The compound can undergo photoinduced electron transfer processes, making it useful in photochemical applications. Additionally, its ability to form stable radical cations is of interest in the study of charge transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetramethylanthracene-9,10-dione: An oxidized form of 1,3,5,7-tetramethylanthracene with similar structural features but different chemical properties.
Uniqueness
1,3,5,7-Tetramethylanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to other anthracene derivatives. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
17538-59-9 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1,3,5,7-tetramethylanthracene |
InChI |
InChI=1S/C18H18/c1-11-5-13(3)17-10-16-8-12(2)6-14(4)18(16)9-15(17)7-11/h5-10H,1-4H3 |
Clé InChI |
XIEFJNBXVCEFSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C3C=C(C=C(C3=CC2=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


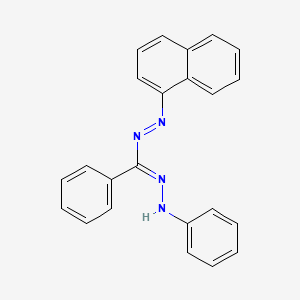
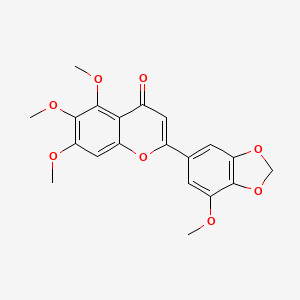
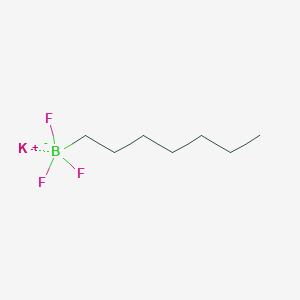
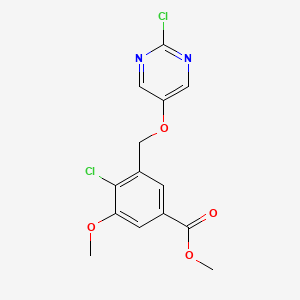

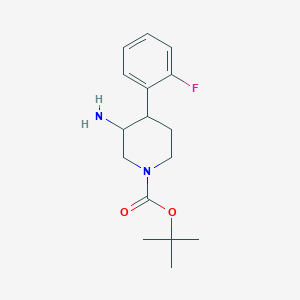

![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
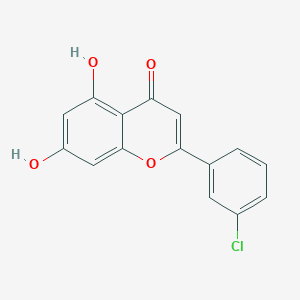
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)


![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)
